molecular formula C9H6ClNO B14700786 2-Chloro-3-oxo-3-phenylpropanenitrile CAS No. 22518-21-4

2-Chloro-3-oxo-3-phenylpropanenitrile

Cat. No.: B14700786
CAS No.: 22518-21-4
M. Wt: 179.60 g/mol
InChI Key: KQBUUAMEELZUED-UHFFFAOYSA-N
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Description

2-Chloro-3-oxo-3-phenylpropanenitrile is a versatile chemical intermediate in organic synthesis. Its structure, featuring both a reactive chloro and an oxo (ketone) group adjacent to a nitrile, makes it a valuable building block for constructing more complex molecules. Researchers can leverage this compound in stereoselective synthesis; for instance, it serves as a precursor in the preparation of 3-hydroxy-3-phenylpropionitrile, a key intermediate for important pharmaceuticals such as the antidepressant (S)-fluoxetine and atomoxetine . The chloro and keto groups act as excellent handles for nucleophilic substitution and condensation reactions, enabling its use in the synthesis of various heterocyclic systems. This compound is intended for research applications as a synthetic intermediate and is strictly for laboratory use. For further details on its structure and properties, researchers can refer to its PubChem entry (CID 11137111) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22518-21-4

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloro-3-oxo-3-phenylpropanenitrile

InChI

InChI=1S/C9H6ClNO/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8H

InChI Key

KQBUUAMEELZUED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C#N)Cl

Origin of Product

United States

Precision Synthetic Methodologies for 2 Chloro 3 Oxo 3 Phenylpropanenitrile and Its Halogenated Congeners

Direct Halogenation Strategies at the Alpha-Carbon Position

The most straightforward approach to synthesizing 2-Chloro-3-oxo-3-phenylpropanenitrile involves the direct introduction of a chlorine atom at the carbon atom situated between the carbonyl and nitrile groups, known as the alpha-carbon. This position is chemically activated by the two adjacent electron-withdrawing groups, making it susceptible to electrophilic attack.

Regioselective Chlorination Approaches

The key to direct halogenation is achieving regioselectivity, ensuring the chlorine atom is introduced exclusively at the desired alpha-carbon. The high acidity of the alpha-hydrogen makes this position the kinetic and thermodynamic site of deprotonation, forming an enolate intermediate. This enolate is the key nucleophilic species that reacts with an electrophilic chlorine source.

Common chlorinating agents that provide an electrophilic chlorine ("Cl+") source are employed for this purpose. These include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). nbinno.comwikipedia.org The reaction mechanism typically proceeds via an acid- or base-catalyzed enol or enolate formation, which then attacks the chlorinating agent. In acidic conditions, the ketone carbonyl is protonated, facilitating the formation of a neutral enol intermediate. researchgate.net In basic conditions, a proton is abstracted from the alpha-carbon to form a more nucleophilic enolate anion.

Optimization of Reaction Conditions for Alpha-Halogenation

The efficiency and selectivity of the alpha-halogenation are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, catalyst, temperature, and the specific chlorinating agent used.

For instance, using N-chlorosuccinimide often requires a catalyst to enhance its efficacy, especially for less reactive substrates. organic-chemistry.orgresearchgate.net Lewis acids or protic acids can activate the NCS, increasing the electrophilicity of the chlorine atom. organic-chemistry.org Solvents such as dichloromethane, chloroform, or carbon tetrachloride are commonly used as they are inert under these reaction conditions.

Sulfuryl chloride is a more reactive chlorinating agent and can sometimes lead to side reactions if not controlled properly. researchgate.net The reaction is often performed at low temperatures to moderate its reactivity and prevent over-halogenation or other undesired pathways. The choice between acidic and basic catalysis can also influence the outcome; basic conditions can sometimes promote side reactions like the haloform reaction if a methyl ketone is present, though this is not a concern for the target molecule's precursor. researchgate.net

Table 1: Comparison of Direct Chlorination Agents This is an interactive table. You can sort and filter the data.

Reagent Typical Conditions Advantages Considerations
N-Chlorosuccinimide (NCS) Inert solvent (e.g., CH₂Cl₂), often with acid or radical initiator Mild, solid reagent, easy to handle, high selectivity May require a catalyst or initiator for activation
Sulfuryl Chloride (SO₂Cl₂) Inert solvent, often at low temperatures (0 °C to RT) Highly reactive, cost-effective Can be aggressive, may lead to side products if not controlled

| Chlorine Gas (Cl₂) | Acid catalyst (e.g., acetic acid), inert solvent | Atomic economy | Gaseous and toxic, difficult to handle, can be less selective |

Indirect Synthetic Routes via Advanced Precursors

Indirect routes involve the synthesis of a precursor molecule which is then converted into the final halogenated product. These multi-step pathways can offer advantages in terms of purity, yield, and scalability.

Derivatization from 3-Oxo-3-phenylpropanenitrile as a Key Intermediate

A primary indirect strategy involves the synthesis of the non-halogenated parent compound, 3-oxo-3-phenylpropanenitrile, followed by its chlorination. This precursor is typically synthesized via a Claisen-type condensation reaction between an ester, such as ethyl benzoate, and acetonitrile (B52724). This reaction is conducted in the presence of a strong base, like sodium ethoxide or sodium hydride, which deprotonates acetonitrile to form a nucleophilic anion that subsequently attacks the ester carbonyl. An acidic workup then yields the β-ketonitrile, 3-oxo-3-phenylpropanenitrile. mdpi.com

Meerwein Reactions for the Synthesis of Alpha-Halo-Arylpropanenitriles

The Meerwein arylation provides an alternative pathway for constructing the core structure of related α-halo-arylpropanenitriles. The classic Meerwein reaction involves the copper-catalyzed addition of an aryl diazonium salt to an activated alkene. thermofisher.com When acrylonitrile (B1666552) (CH₂=CHCN) is used as the alkene substrate, the reaction with an aryl diazonium salt in the presence of a chloride source, such as copper(II) chloride, can yield an α-chloro-β-arylpropanenitrile. researchgate.net

The mechanism involves the generation of an aryl radical from the diazonium salt, which adds to the double bond of acrylonitrile. The resulting radical intermediate is then trapped by a chlorine atom from the copper(II) chloride catalyst, yielding the final product and regenerating the active copper(I) species. While this method does not directly produce the target β-keto compound, it represents a significant strategy for synthesizing α-halo-3-arylpropanenitrile structures, which are valuable congeners.

Comparative Synthetic Access to Related Alpha-Halogenated Analogs of this compound

The synthetic methodologies described can be adapted to produce a variety of related halogenated analogs. By modifying the starting materials or the halogenating agent, compounds with different halogens (e.g., bromine) or with substituents on the phenyl ring can be accessed.

For instance, to synthesize the bromo-analog, 2-Bromo-3-oxo-3-phenylpropanenitrile, a brominating agent such as N-bromosuccinimide (NBS) would be used in place of NCS. The reaction conditions would be similar, leveraging the same activated alpha-carbon position.

To create analogs with substituents on the aromatic ring, one would start the synthesis with a substituted precursor. For example, using ethyl 4-chlorobenzoate (B1228818) in the initial Claisen condensation with acetonitrile would yield 3-(4-chlorophenyl)-3-oxopropanenitrile. Subsequent alpha-chlorination of this intermediate would produce 2-chloro-3-(4-chlorophenyl)-3-oxopropanenitrile. This modularity allows for the systematic synthesis of a library of halogenated analogs for further research.

Table 2: Synthesis Strategy for Halogenated Analogs This is an interactive table. You can sort and filter the data.

Target Compound Synthetic Approach Key Starting Materials Halogenating Agent
This compound Indirect Route Ethyl benzoate, Acetonitrile N-Chlorosuccinimide
2-Bromo-3-oxo-3-phenylpropanenitrile Indirect Route Ethyl benzoate, Acetonitrile N-Bromosuccinimide
2-Chloro-3-(4-fluorophenyl)-3-oxopropanenitrile Indirect Route Ethyl 4-fluorobenzoate, Acetonitrile N-Chlorosuccinimide

| α-Chloro-β-phenylpropanenitrile | Meerwein Reaction | Aniline, Acrylonitrile | Copper(II) chloride |

Synthesis of 2-Fluoro-3-oxo-3-phenylpropanenitrile

The introduction of a fluorine atom onto a carbon framework is a pivotal transformation in medicinal and agricultural chemistry. For active methylene (B1212753) compounds like 3-oxo-3-phenylpropanenitrile, direct electrophilic fluorination is the most common and effective strategy. This method utilizes reagents with a weakened nitrogen-fluorine (N-F) bond, which act as a source of an electrophilic fluorine ("F+").

The general mechanism involves the deprotonation of the acidic α-carbon of 3-oxo-3-phenylpropanenitrile by a mild base to form a nucleophilic enolate. This enolate then attacks the electrophilic fluorine atom of the N-F reagent, leading to the formation of the C-F bond and yielding the desired 2-fluoro-3-oxo-3-phenylpropanenitrile.

Several N-F reagents are commercially available and widely used for such transformations, with Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) being among the most prominent. mpg.de Selectfluor® is a versatile and user-friendly electrophilic fluorinating agent known for its effectiveness with a wide variety of electron-rich carbon centers. ref.ac.uk The reaction is typically performed in a suitable organic solvent, such as acetonitrile or dimethylformamide (DMF), at ambient temperature. The choice of solvent can be crucial for the reaction's success, influencing the reagent's solubility and reactivity. rsc.org

Table 1: General Conditions for Electrophilic Fluorination

Parameter Description
Substrate 3-Oxo-3-phenylpropanenitrile
Fluorinating Agent Selectfluor® or N-Fluorobenzenesulfonimide (NFSI)
Solvent Acetonitrile, DMF
Temperature Room Temperature

| Typical Yield | Moderate to High |

This table presents generalized conditions based on common electrophilic fluorination reactions of active methylene compounds.

Detailed research on the direct fluorination of phenylacetic acid derivatives using Selectfluor® has demonstrated the feasibility of C-F bond formation at the benzylic position under mild conditions, supporting the applicability of this method to the structurally related 3-oxo-3-phenylpropanenitrile. mpg.de

Synthetic Routes to Alpha-Bromo and Alpha-Iodo-3-oxo-3-phenylpropanenitrile Derivatives

The synthesis of α-bromo and α-iodo derivatives of 3-oxo-3-phenylpropanenitrile also proceeds via electrophilic halogenation of the enol or enolate form of the ketone.

Alpha-Bromination:

The α-bromination of ketones is a fundamental organic reaction. For substrates like 3-oxo-3-phenylpropanenitrile, N-bromosuccinimide (NBS) is a preferred reagent over molecular bromine (Br₂) because it is a solid, easier to handle, and allows for a slow, controlled release of bromine, minimizing side reactions. nih.gov The reaction can be catalyzed by a radical initiator or, more commonly for ketones, by an acid or base.

In a typical procedure, the reaction is conducted in a solvent like acetonitrile. organic-chemistry.org The presence of an acid catalyst facilitates the formation of the enol tautomer, which then attacks the electrophilic bromine of the NBS. Alternatively, the reaction can be promoted by a base to generate the enolate. Recent studies have explored various conditions, including the use of pyridine (B92270) hydrobromide perbromide in acetic acid, which has proven effective for the α-bromination of acetophenone (B1666503) derivatives. nih.gov This indicates that a variety of brominating agents and conditions can be successfully applied.

Alpha-Iodination:

The synthesis of 2-iodo-3-oxo-3-phenylpropanenitrile can be achieved using molecular iodine (I₂) as the electrophilic source. The α-iodination of alkyl carbonyl compounds is a well-established method. mdpi.com The reaction is typically performed under basic conditions to facilitate the formation of the enolate anion. A mild base, such as sodium bicarbonate, is often sufficient to deprotonate the active methylene group. The resulting enolate then reacts with molecular iodine to furnish the α-iodinated product. researchgate.net The reaction is generally carried out in a mixed solvent system, such as tetrahydrofuran (B95107) and water, to accommodate both the organic substrate and the inorganic base. researchgate.net

An alternative reagent for iodination is N-iodosuccinimide (NIS), which functions similarly to NBS but is often considered milder and more selective. chemsynthesis.com

Table 2: Comparative Synthesis of Alpha-Bromo and Alpha-Iodo Derivatives

Feature Alpha-Bromination Alpha-Iodination
Substrate 3-Oxo-3-phenylpropanenitrile 3-Oxo-3-phenylpropanenitrile
Primary Reagent N-Bromosuccinimide (NBS) Molecular Iodine (I₂)
Alternative Reagent Pyridine hydrobromide perbromide N-Iodosuccinimide (NIS)
Catalyst/Promoter Acid (e.g., Acetic Acid) or Base Base (e.g., NaHCO₃)

| Typical Solvent | Acetonitrile, Acetic Acid | Tetrahydrofuran/Water |

This table outlines common methodologies for the alpha-halogenation of β-ketonitriles.

Advanced Reactivity and Transformation Chemistry of 2 Chloro 3 Oxo 3 Phenylpropanenitrile

Electronic and Steric Influences of the Alpha-Chloro Substituent on Reaction Pathways

Sterically, the presence of the chlorine atom at the α-position introduces steric hindrance, which can influence the approach of nucleophiles. While chlorine is not an exceptionally bulky substituent, its presence can disfavor reaction pathways that require the formation of sterically demanding transition states. This steric influence, in concert with the electronic effects, can dictate the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in nucleophilic substitution reactions, the trajectory of the incoming nucleophile will be influenced by the spatial arrangement of the chloro, benzoyl, and nitrile groups.

Nucleophilic Displacement Reactions at the Alpha-Carbon

The α-carbon of 2-Chloro-3-oxo-3-phenylpropanenitrile is a prime site for nucleophilic displacement reactions. The strong electron-withdrawing character of the adjacent carbonyl and nitrile groups facilitates the departure of the chloride ion, a good leaving group. This enhanced reactivity makes the compound a valuable substrate for SN2 reactions.

A variety of nucleophiles can be employed to displace the chloride, leading to the formation of a diverse range of substituted β-ketonitriles. These reactions are fundamental in introducing new functional groups at the α-position, thereby expanding the synthetic utility of the parent molecule.

Table 1: Examples of Nucleophilic Displacement Reactions

NucleophileReagent ExampleProduct Type
Azide (B81097)Sodium azide (NaN₃)α-Azido-β-ketonitrile
ThiolateSodium thiophenoxide (NaSPh)α-Thiophenyl-β-ketonitrile
AlkoxideSodium methoxide (B1231860) (NaOMe)α-Methoxy-β-ketonitrile
AmineAmmonia (NH₃)α-Amino-β-ketonitrile

The efficiency of these displacement reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Stronger, less sterically hindered nucleophiles generally lead to higher yields and faster reaction rates.

Carbon-Carbon Bond Forming Reactions

The structural features of this compound and its derivatives also allow for its participation in various carbon-carbon bond-forming reactions, which are crucial for the construction of more complex molecular architectures.

While the α-chloro substituent makes direct deprotonation for use as a nucleophile challenging, the parent compound, 3-oxo-3-phenylpropanenitrile, readily undergoes Michael addition reactions. In the presence of a base, the α-carbon is deprotonated to form a resonance-stabilized carbanion, which can then act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. mdpi.comnih.gov

For instance, the reaction of 3-oxo-3-phenylpropanenitrile with chalcones (1,3-diaryl-2-propen-1-ones) in the presence of a base like sodium ethoxide leads to the formation of the corresponding Michael adduct. This reaction underscores the synthetic potential of the β-ketonitrile scaffold in forming new carbon-carbon bonds. mdpi.com

The carbonyl group in this compound can participate in condensation reactions with various nucleophiles. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazoles. These cyclocondensation reactions are powerful methods for the synthesis of five-membered heterocyclic rings.

The presence of the α-chloro substituent can influence the subsequent reactivity of the initially formed condensation products, potentially leading to further transformations or rearrangements.

Cyclization Chemistry Leading to Novel Ring Systems

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds through cyclization reactions.

Derivatives of this compound, obtained through nucleophilic displacement of the chloride, can be designed to undergo intramolecular cyclization. For example, if the incoming nucleophile contains a suitably positioned functional group, a subsequent intramolecular reaction can lead to the formation of a new ring system.

One illustrative pathway involves the reaction with a dinucleophile, such as a hydrazine (B178648) or a urea (B33335) derivative. The initial nucleophilic attack at the α-carbon, displacing the chloride, is followed by an intramolecular condensation involving the second nucleophilic site and the carbonyl group. This strategy has been widely employed in the synthesis of various nitrogen-containing heterocycles. amazonaws.comnih.govresearchgate.net

Table 2: Potential Heterocyclic Systems from Intramolecular Cyclization

DinucleophileIntermediate Functional GroupResulting Heterocycle
HydrazineHydrazonePyrazole
HydroxylamineOximeIsoxazole (B147169)
Thiourea (B124793)ThioamideThiazole (B1198619)
GuanidineAmidinePyrimidine

The regioselectivity of these intramolecular cyclizations is often dictated by the relative reactivity of the involved functional groups and the thermodynamic stability of the resulting heterocyclic ring. rsc.orgresearchgate.netamanote.com

Intermolecular Cyclizations with Heteroatom-Containing Reagents

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds through intermolecular cyclization reactions with reagents containing multiple heteroatoms. The presence of three reactive sites—the electrophilic carbon bearing the chlorine atom, the electrophilic carbonyl carbon, and the acidic α-carbon—allows for diverse reaction pathways, leading to the formation of important five- and six-membered heterocyclic rings. These reactions are fundamental in medicinal chemistry and materials science for the construction of novel molecular architectures.

The general strategy involves the reaction of this compound with dinucleophilic reagents, where one nucleophilic center attacks one of the electrophilic sites of the β-ketonitrile, followed by an intramolecular cyclization step involving the second nucleophile. The regioselectivity of the initial attack and the subsequent cyclization are influenced by the nature of the nucleophile, the reaction conditions, and the inherent reactivity of the electrophilic centers in the starting material.

Commonly employed heteroatom-containing reagents include hydrazine derivatives, hydroxylamine, and thiourea, which lead to the formation of pyrazoles, isoxazoles, and thiazoles, respectively. These heterocyclic cores are prevalent in a wide range of biologically active compounds.

Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classical and widely used method for the synthesis of pyrazoles. Although direct examples involving this compound are not extensively documented, the reaction of its non-chlorinated analog, 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile), with hydrazine derivatives serves as a strong precedent for its expected reactivity. For instance, the cyclocondensation of 3-oxo-3-phenylpropanenitrile with various hydrazines readily affords substituted pyrazoles. mdpi.com The reaction typically proceeds by initial condensation of the hydrazine with the ketone carbonyl, followed by intramolecular cyclization and dehydration.

In the case of this compound, the reaction with hydrazine is expected to proceed similarly. The initial attack of a hydrazine nitrogen atom would likely occur at the more electrophilic carbonyl carbon. The subsequent intramolecular cyclization could then involve the second nitrogen atom attacking the carbon bearing the chlorine atom, leading to the elimination of HCl and the formation of the aromatic pyrazole ring. The presence of the cyano group at the 4-position of the resulting pyrazole offers a valuable synthetic handle for further functionalization.

ReagentExpected ProductHeterocyclic CoreSignificance
Hydrazine5-phenyl-1H-pyrazole-4-carbonitrilePyrazoleCore structure in many pharmaceuticals.
Phenylhydrazine1,5-diphenyl-1H-pyrazole-4-carbonitrilePyrazoleBuilding block for dyes and medicines.

Synthesis of Isoxazoles

Isoxazoles are another important class of five-membered heterocycles that can be synthesized from 1,3-dicarbonyl compounds. The standard method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.govnih.gov This reaction typically yields a mixture of regioisomers, depending on which carbonyl group is more reactive towards the initial nucleophilic attack by the hydroxylamine nitrogen.

For this compound, the reaction with hydroxylamine hydrochloride is anticipated to form a 5-phenylisoxazole-4-carbonitrile. ufms.br The reaction likely initiates with the attack of the hydroxylamine on the carbonyl group to form an oxime intermediate. Subsequent intramolecular nucleophilic attack by the oxime oxygen on the carbon bearing the chlorine atom, followed by elimination of HCl, would lead to the formation of the isoxazole ring. The regioselectivity is generally governed by the relative electrophilicity of the carbonyl carbon and the carbon-halogen bond. In many cases, the reaction is carried out in a basic medium to facilitate the cyclization step. orientjchem.org

ReagentExpected ProductHeterocyclic CoreSignificance
Hydroxylamine5-phenylisoxazole-4-carbonitrileIsoxazoleFound in various anti-inflammatory and antibiotic drugs.

Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles, which involves the reaction of an α-haloketone with a thioamide. This compound possesses the requisite α-chloroketone moiety, making it an ideal substrate for this transformation. The reaction with thiourea is a common variation of this synthesis, leading to 2-aminothiazoles. ekb.egnih.gov

The reaction mechanism is believed to involve the initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom, displacing the chloride ion. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon. A subsequent dehydration step then yields the aromatic 2-amino-5-phenylthiazole-4-carbonitrile. This reaction is often carried out in a suitable solvent like ethanol. The kinetics of the reaction of chloroacetone (B47974) with thioureas have been studied, indicating a second-order reaction, first order with respect to each reactant. researchgate.net

ReagentExpected ProductHeterocyclic CoreSignificance
Thiourea2-amino-5-phenylthiazole-4-carbonitrileThiazoleA key scaffold in numerous bioactive compounds.
Phenylthiourea2-(phenylamino)-5-phenylthiazole-4-carbonitrileThiazolePrecursor for more complex pharmaceutical agents.

Photoredox Catalysis and Electron-Transfer Processes Involving this compound

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of radical intermediates under mild conditions. chemicaljournal.in α-Haloketones are known to be competent precursors for α-keto radicals via single-electron reduction in photoredox catalytic cycles. While specific studies on this compound in this context are not widely reported, its structural features suggest that it could participate in such transformations.

The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) with the α-chloroketone substrate. This electron transfer leads to the reductive cleavage of the carbon-chlorine bond, generating a chloride anion and an α-acyl radical. This highly reactive radical intermediate can then participate in various bond-forming reactions, such as C-C or C-heteroatom bond formation, depending on the reaction partner present.

Observed Complexities and Challenges in Photoredox Transformations

Despite the potential of photoredox catalysis for the functionalization of compounds like this compound, several complexities and challenges are inherent to these processes.

One of the primary challenges is controlling the reactivity of the generated α-acyl radical. These radicals can undergo undesired side reactions, such as dimerization, hydrogen atom abstraction from the solvent, or further reduction. The efficiency and selectivity of the desired transformation are therefore highly dependent on the reaction conditions, including the choice of photocatalyst, solvent, light source, and the nature of the radical trapping agent.

Another significant challenge is the potential for multiple reaction pathways. The presence of other reducible functional groups within the molecule, such as the ketone or the nitrile, could lead to competitive electron transfer processes, complicating the reaction outcome. The redox potential of the substrate is a critical parameter, and selective activation of the C-Cl bond requires a careful choice of the photocatalyst with an appropriate excited-state redox potential. The activation of alkyl chlorides, in general, is considered underdeveloped in photoredox catalysis due to their strong bond dissociation energies and low reduction potentials. researchgate.net

ChallengeDescriptionPotential Mitigation Strategies
Control of Radical Reactivity The generated α-acyl radical can undergo undesired side reactions like dimerization or H-atom abstraction.Optimization of reaction conditions (catalyst, solvent, concentration), use of efficient radical traps.
Competitive Electron Transfer Other functional groups (ketone, nitrile) may be reduced, leading to a mixture of products.Judicious choice of photocatalyst with a suitable redox potential for selective C-Cl bond cleavage.
Activation of C-Cl Bond The high bond dissociation energy and low reduction potential of alkyl chlorides make their activation challenging. researchgate.netUse of highly reducing photocatalysts or dual catalytic systems.
Scalability and Reproducibility Issues with light penetration, temperature control, and catalyst stability can hinder large-scale synthesis. chemicaljournal.intue.nlnih.govDevelopment of flow photoreactors, careful control of reaction parameters.
Catalyst-Related Issues Catalyst degradation or the formation of unexpected active species can lead to inconsistent results. tue.nlUse of more robust photocatalysts, mechanistic studies to identify the true catalytic species.

Mechanistic Investigations of Reactions Involving 2 Chloro 3 Oxo 3 Phenylpropanenitrile and Its Precursors

Mechanistic Pathways for Alpha-Halogenation Reactions

The synthesis of 2-Chloro-3-oxo-3-phenylpropanenitrile involves the alpha-halogenation of its precursor, 3-oxo-3-phenylpropanenitrile (also known as benzoylacetonitrile). The mechanism of alpha-halogenation of carbonyl compounds, particularly ketones, is well-studied and can proceed under either acidic or basic conditions.

Under acidic conditions, the reaction is catalyzed by the formation of an enol intermediate. The process begins with the protonation of the carbonyl oxygen, which increases the acidity of the alpha-hydrogens. A weak base then removes an alpha-proton, leading to the formation of an enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of the halogen (e.g., Cl₂). Subsequent deprotonation of the carbonyl oxygen yields the alpha-halogenated product and regenerates the acid catalyst. A key characteristic of the acid-catalyzed mechanism is that the rate-determining step is typically the formation of the enol.

In contrast, under basic conditions, the reaction proceeds through an enolate intermediate. A base removes an alpha-proton to form a resonance-stabilized enolate. The negatively charged alpha-carbon of the enolate then attacks the halogen molecule. For ketones, halogenation under basic conditions tends to be non-selective and can lead to polyhalogenation, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-protons.

For the specific chlorination of phenylacetonitriles, the use of sulfuryl chloride or chlorine gas in the presence of a strong acid catalyst has been reported to facilitate the reaction, suggesting an ionic mechanism rather than a radical pathway. google.comgoogle.com Common chlorinating agents for alpha-halogenation of ketones and related compounds include N-chlorosuccinimide (NCS), which can participate in both radical and electrophilic chlorination pathways depending on the reaction conditions. researchgate.netucla.eduorganic-chemistry.orgjocpr.com

Plausible Mechanism for the Chlorination of 3-Oxo-3-phenylpropanenitrile:

A likely pathway for the synthesis of this compound involves the reaction of 3-oxo-3-phenylpropanenitrile with a chlorinating agent like N-chlorosuccinimide (NCS) under acidic or neutral conditions. The mechanism would proceed through an enol intermediate, ensuring mono-chlorination at the alpha-position.

Reaction Mechanisms in Key Carbon-Carbon Bond Forming Processes

This compound is a valuable electrophile for the formation of new carbon-carbon bonds. The presence of the electron-withdrawing benzoyl and cyano groups, in addition to the chlorine atom at the alpha-position, makes the alpha-carbon highly susceptible to nucleophilic attack. This reactivity allows for nucleophilic substitution reactions where the chloride ion acts as a leaving group. ksu.edu.saucsd.edubyjus.commasterorganicchemistry.combits-pilani.ac.in

A primary example of a carbon-carbon bond-forming reaction involving the precursor, 3-oxo-3-phenylpropanenitrile, is the Michael addition. In this reaction, the enolate of 3-oxo-3-phenylpropanenitrile, generated by a base, acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound. mdpi.comnih.gov The reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) leads to the regioselective Michael addition to the carbon-carbon double bond, forming polyfunctional δ-diketones. mdpi.com

For this compound, a key carbon-carbon bond-forming reaction would be its reaction with a carbon nucleophile, such as an enolate. The mechanism would follow a standard S(_N)2 pathway, where the incoming nucleophile attacks the electrophilic alpha-carbon, leading to the displacement of the chloride ion and the formation of a new carbon-carbon bond. The stereochemistry of such a reaction would proceed with inversion of configuration at the alpha-carbon, if it were a chiral center. byjus.com

Table 1: Key Carbon-Carbon Bond Forming Reactions and Their Mechanistic Features

Reaction TypeReactant(s)Key Intermediate(s)Mechanism
Michael Addition3-Oxo-3-phenylpropanenitrile, α,β-Unsaturated CarbonylEnolateConjugate Addition
Nucleophilic SubstitutionThis compound, EnolateTransition StateS(_N)2

Mechanistic Elucidation of Heterocycle Formation Pathways

The structural motif of this compound, which is equivalent to a 1,3-dicarbonyl compound, makes it a versatile precursor for the synthesis of various heterocyclic systems. The reaction with dinucleophiles is a common strategy for constructing heterocyclic rings.

One of the most prominent examples is the synthesis of pyrazoles. The Knorr pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). wikipedia.orgjk-sci.com In the case of this compound, the reaction with hydrazine would likely proceed through an initial nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl-equivalent carbons (either the ketone or the nitrile). This would be followed by an intramolecular cyclization and subsequent elimination of water and hydrogen chloride to afford a substituted pyrazole. The regioselectivity of the initial attack would determine the final substitution pattern on the pyrazole ring. pharmaguideline.commdpi.comresearchgate.net

Similarly, this compound can serve as a building block for the synthesis of pyridines. Various methods for pyridine (B92270) synthesis exist, such as the Hantzsch synthesis and the Bohlmann-Rahtz synthesis, which utilize 1,5-dicarbonyl precursors or their equivalents. organic-chemistry.orgorganic-chemistry.orgbaranlab.orgmdpi.com By reacting this compound with an appropriate enamine or a compound that can generate a 1,5-dicarbonyl system after an initial reaction, substituted pyridines can be formed. The mechanism would involve a series of condensation, cyclization, and aromatization steps.

The δ-diketones formed from the Michael addition of 3-oxo-3-phenylpropanenitrile are also valuable precursors for heterocycles. For instance, their reaction with hydrazine leads to the formation of 5,6-dihydro-4H-1,2-diazepines. mdpi.com

Role of Catalysis in Directing Reaction Mechanisms and Selectivity

Catalysis plays a crucial role in controlling the outcome of reactions involving this compound and its precursors. Catalysts can influence the reaction rate, regioselectivity, and enantioselectivity.

In the context of carbon-carbon bond formation, phase-transfer catalysis (PTC) is a powerful technique for reactions involving a water-soluble nucleophile and an organic-soluble electrophile. princeton.edualfachemic.comacsgcipr.orgmdpi.com For the reaction of this compound with a nucleophile generated in an aqueous basic solution, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the nucleophile into the organic phase where the reaction occurs. This would follow an interfacial mechanism where the deprotonation of the nucleophile precursor occurs at the interface, followed by its extraction into the organic phase by the catalyst. google.com

Organocatalysis is another important strategy, particularly for asymmetric synthesis. Chiral organocatalysts can be employed to control the stereochemical outcome of reactions. For instance, in a Michael addition reaction involving the enolate of 3-oxo-3-phenylpropanenitrile, a chiral catalyst could create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the product. Similarly, in nucleophilic substitution reactions with this compound, a chiral catalyst could be used to achieve enantioselective alkylation. nih.gov

Lewis acids can also act as catalysts by activating the electrophile. ksu.edu.sa In reactions involving this compound, a Lewis acid could coordinate to the carbonyl oxygen or the nitrile nitrogen, further increasing the electrophilicity of the alpha-carbon and facilitating nucleophilic attack.

Table 2: Catalytic Approaches and Their Mechanistic Roles

Catalytic ApproachCatalyst TypeRole of CatalystPotential Application
Phase-Transfer CatalysisQuaternary Ammonium SaltsFacilitates transfer of nucleophile to organic phaseC-C bond formation with aqueous nucleophiles
OrganocatalysisChiral Amines, Thioureas, etc.Creates a chiral environment, activates reactantsAsymmetric Michael addition, Asymmetric alkylation
Lewis Acid CatalysisMetal Triflates, etc.Activates the electrophileNucleophilic substitution reactions

Computational Chemistry Approaches to Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the detailed mechanisms of chemical reactions. It allows for the investigation of reaction energetics, the characterization of transition state structures, and the prediction of reaction outcomes and stereoselectivity. rsc.orgresearchgate.netzsmu.edu.ua

For reactions involving this compound, DFT calculations can be used to map out the potential energy surface for various reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. By identifying the transition state with the lowest activation energy, the most favorable reaction mechanism can be determined.

For example, in a nucleophilic substitution reaction, DFT can be used to model the S(_N)2 transition state, providing insights into the bond-breaking and bond-forming processes. The geometry of the transition state can reveal important information about the steric and electronic factors that govern the reaction. Similarly, for heterocycle formation, the transition states for the cyclization and elimination steps can be calculated to understand the feasibility of the proposed mechanism.

Computational models can also be used to predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of transition states leading to different products, the major product can be predicted.

Strategic Applications of 2 Chloro 3 Oxo 3 Phenylpropanenitrile As a Versatile Synthetic Building Block

As a Precursor for Diverse Alpha-Functionalized Ketonitriles and Organic Intermediates

Utility in the Construction of Advanced Carbocyclic Systems

There is a significant lack of information regarding the application of 2-Chloro-3-oxo-3-phenylpropanenitrile in the synthesis of advanced carbocyclic systems. Methodologies such as cycloadditions, annulations, or other ring-forming reactions where this compound serves as a key component for constructing carbocycles have not been reported in the reviewed literature.

Enabling Synthesis of Diverse Heterocyclic Frameworks and Architectures

Despite the prevalence of ketonitriles as precursors in heterocyclic synthesis, specific data on the utility of this compound for the preparation of the following classes of heterocycles is not available in the current body of scientific literature.

Five-Membered Heterocycles: Pyrroles, Furans, Thiophenes, Selenophenes, Pyrazoles, Isoxazoles, Thiazoles

No specific synthetic routes employing this compound for the construction of these fundamental five-membered heterocyclic rings have been documented.

Six-Membered Heterocycles: Pyrazolopyrimidines, Quinolines, Tetrahydropyrans, Pyridines

Similarly, the synthesis of these six-membered heterocyclic systems utilizing this compound as a starting material or key intermediate is not described in the available literature.

Fused and Spirocyclic Systems: Spirooxindoles, Pyrazolopyridines, Diazepines

The application of this compound in the construction of more complex fused or spirocyclic architectures, including spirooxindoles, pyrazolopyridines, or diazepines, remains an unexplored area of research, with no specific examples found.

Control over Regioselectivity and Diastereoselectivity in Synthetic Transformations

Given the absence of detailed synthetic applications for this compound, there is consequently no available information or research findings concerning the control of regioselectivity or diastereoselectivity in its synthetic transformations.

Emerging Research Frontiers and Persistent Challenges in 2 Chloro 3 Oxo 3 Phenylpropanenitrile Chemistry

Development of Green and Sustainable Methodologies for Synthesis and Transformations

The principles of green chemistry are increasingly integral to synthetic organic chemistry, prompting a shift towards more sustainable and environmentally friendly methodologies. For the synthesis and transformation of 2-Chloro-3-oxo-3-phenylpropanenitrile and related α-keto-β-chloronitriles, research is focusing on several key areas to minimize environmental impact and enhance efficiency.

One promising approach is the use of deep eutectic solvents (DES), which are gaining attention as green and biodegradable reaction media. researchgate.net These solvents, often composed of readily available and non-toxic components like choline (B1196258) chloride and urea (B33335), can offer improved reaction rates and selectivities compared to traditional volatile organic solvents. researchgate.net The application of DES in reactions involving this compound could lead to cleaner reaction profiles and easier product isolation.

Furthermore, the development of bionanocatalysts represents another significant advancement in sustainable chemistry. nih.gov Catalysts derived from renewable resources, such as starch-supported metal nanoparticles, offer a green alternative to conventional catalysts. nih.gov These materials are often biodegradable, non-toxic, and can be easily recovered and reused, aligning with the principles of a circular economy. Investigating the efficacy of such bionanocatalysts in the synthesis and transformations of this compound is a key area of future research.

In addition to alternative solvents and catalysts, the use of biomass feedstocks is a cornerstone of sustainable synthesis. researchgate.net Exploring synthetic routes to this compound that begin with precursors derived from biomass would significantly reduce the reliance on petrochemical sources. This approach, coupled with the use of safer, biomass-derived organic solvents like cyclopentyl methyl ether (CPME), presents a holistic strategy for a truly sustainable synthetic process. mdpi.com

Green Chemistry ApproachPotential Application for this compoundKey Advantages
Deep Eutectic Solvents (DES)As a reaction medium for synthesis and transformationsBiodegradable, non-hazardous, economical, can improve reaction efficiency. researchgate.net
BionanocatalystsCatalyzing reactions to improve yield and selectivityDerived from renewable resources, reusable, minimizes waste. nih.gov
Biomass-derived FeedstocksSynthesis of the core structure from renewable sourcesReduces dependence on fossil fuels, enhances sustainability. researchgate.net
Green SolventsReplacing hazardous solvents in reaction and purification stepsSafer for the environment and researchers, often derived from renewable sources. mdpi.com

Exploration of Undiscovered Reactivity Patterns and Unconventional Bond Formations

While the known reactivity of this compound provides a solid foundation for its use in synthesis, a significant frontier lies in uncovering novel reaction pathways and forging unconventional chemical bonds. The unique juxtaposition of a nitrile, a ketone, and a chlorinated carbon atom suggests a wealth of untapped synthetic potential.

One area of exploration is the regioselective Michael addition of this compound to various acceptors. nih.govmdpi.com Research into its reaction with linear conjugated enynones has demonstrated the formation of polyfunctional δ-diketones, which are valuable precursors for synthesizing heterocyclic compounds like 1,2-diazepines. nih.govresearchgate.net Further investigation into the scope of Michael acceptors and the diastereoselectivity of these additions could unlock new synthetic routes to complex molecules.

The development of multicomponent reactions (MCRs) involving this compound is another exciting avenue. MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex products, minimizing waste and saving time. mdpi.com Designing novel MCRs that incorporate the unique functionalities of this compound could lead to the rapid assembly of diverse molecular libraries with potential biological activity. For instance, its participation in three-component reactions could yield structurally intricate quinoline-pyridine hybrids or other novel heterocyclic systems. mdpi.com

Furthermore, the exploration of unconventional bond formations, such as C-H activation or novel cyclization strategies initiated by one of the functional groups, remains a persistent challenge and a significant opportunity. The development of catalytic systems that can selectively activate and functionalize the various positions of the molecule could lead to unprecedented transformations and the synthesis of previously inaccessible compounds.

Reaction TypeReactant/PartnerPotential ProductsSignificance
Michael AdditionLinear Conjugated EnynonesPolyfunctional δ-diketonesPrecursors for heterocyclic synthesis (e.g., 1,2-diazepines). nih.govresearchgate.net
Multicomponent ReactionsVarious aldehydes, active methylene (B1212753) compounds, etc.Complex heterocyclic structures (e.g., quinoline-pyridine hybrids). mdpi.comRapid generation of molecular diversity and complexity.
Novel CyclizationsIntramolecular reactions or with novel partnersNew ring systems and scaffoldsAccess to novel chemical space.

Advanced Spectroscopic and Structural Characterization of Reactive Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. A significant challenge in this area is the detection and characterization of transient reactive intermediates. Advanced spectroscopic techniques are poised to play a pivotal role in elucidating these short-lived species.

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying charged intermediates in solution. nih.gov By carefully designing experiments, it is possible to intercept and analyze intermediates such as enolates, iminium ions, or organometallic complexes that may form during reactions of this compound. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information about these fleeting species.

In conjunction with mass spectrometry, techniques like infrared (IR) photodissociation spectroscopy can provide detailed structural assignments of mass-selected ions. nih.gov This method allows for the acquisition of vibrational spectra of isolated intermediates, which can then be compared with theoretical predictions to confirm their structures. Such detailed structural insights are invaluable for understanding reaction pathways and the roles of catalysts and additives.

Nuclear Magnetic Resonance (NMR) spectroscopy also remains a cornerstone for mechanistic studies. Advanced NMR techniques, such as in situ reaction monitoring, can provide real-time information on the concentrations of reactants, intermediates, and products. For particularly stable intermediates, X-ray crystallography can provide unambiguous structural determination, offering a definitive snapshot of the molecule's three-dimensional arrangement. nih.gov The application of these advanced characterization methods to the study of reactions involving this compound will undoubtedly lead to a more profound understanding of its chemical behavior.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence (AI) is a rapidly expanding frontier with the potential to revolutionize how chemical reactions are discovered, understood, and optimized. For a versatile building block like this compound, machine learning (ML) and AI can accelerate research and development in several key ways.

Furthermore, machine learning models can be employed to predict the outcomes of unknown reactions. nih.govchemrxiv.org By training on large datasets of experimental results, these models can learn the complex relationships between reactants, reagents, and reaction conditions to predict the likely products and yields of new transformations involving this compound. nih.gov This predictive capability can guide experimental design and help chemists prioritize the most promising reaction pathways.

AI is also proving to be a powerful tool for reaction optimization. preprints.org By integrating machine learning algorithms with automated reaction platforms, it is possible to efficiently explore a wide range of reaction parameters (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for a given transformation. This approach can lead to significant improvements in reaction efficiency, cost-effectiveness, and sustainability. preprints.orgepfl.chchemrxiv.org The application of these computational tools to the chemistry of this compound will undoubtedly accelerate the discovery of its full synthetic potential.

AI/ML ApplicationDescriptionPotential Impact on this compound Chemistry
Retrosynthetic AnalysisAI proposes synthetic routes to target molecules. preprints.orgpreprints.orgFaster design of synthetic pathways utilizing the compound.
Reaction Outcome PredictionML models predict the products and yields of unknown reactions. nih.govchemrxiv.orgnih.govGuides experimental work and prioritizes promising reactions.
Reaction OptimizationAI algorithms identify optimal reaction conditions. preprints.orgImproves reaction yields, reduces costs, and enhances sustainability. preprints.org
Green Chemistry IntegrationAI can identify greener solvents and catalysts. preprints.orgepfl.chchemrxiv.orgPromotes the development of more environmentally friendly synthetic methods.

Potential in Materials Science and Specialized Functional Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of advanced materials and specialized functional molecules. Its ability to participate in a variety of chemical transformations opens the door to creating polymers, dyes, and other materials with tailored properties.

The synthesis of novel heterocyclic compounds derived from this compound is a particularly promising area. nih.govresearchgate.net Many heterocyclic scaffolds are known to possess interesting photophysical, electronic, and biological properties. By using this compound as a precursor, it may be possible to develop new organic light-emitting diode (OLED) materials, fluorescent probes, or components for organic solar cells.

Furthermore, the reactivity of the nitrile and keto groups allows for post-synthetic modification of polymers and other macromolecules. By incorporating this compound into a polymer backbone or as a pendant group, its functional groups can be used as handles for cross-linking, surface functionalization, or the attachment of other molecules with specific functions.

The development of specialized functional molecules with applications in medicinal chemistry is another important frontier. mdpi.com The diverse libraries of compounds that can be generated from this compound through multicomponent reactions and other synthetic strategies provide a rich source of new chemical entities for drug discovery programs. mdpi.com The exploration of these potential applications in materials science and medicinal chemistry represents a long-term and high-impact area of research.

Q & A

Q. Table 1: Key Spectral Data for this compound

TechniqueDiagnostic Peaks/FeaturesReference
FT-IR2240 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O)
1^1H NMRδ 7.2–7.6 ppm (phenyl), δ 3.8–4.2 (CH₂)
ESI-MS[M]⁺ at m/z 191.6, fragments at m/z 154 (Cl loss)

Q. Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes hydrolysis
SolventEthanol/DMFPolarity adjustment
CatalystPiperidine (5 mol%)Accelerates condensation
Reaction Time2–4 hoursPrevents over-reaction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.